High Precision and Accuracy Achieved with Docetaxel-d9 Internal Standardization
In a validated LC-MS/MS method for simultaneous quantification of capecitabine and docetaxel, the use of D9-Docetaxel as an internal standard enabled high precision and accuracy. The method demonstrated that the precision (%CV) and accuracy (%Bias) for docetaxel quality control samples were within the acceptable limits of ≤15% (≤20% at LLOQ), as mandated by USFDA guidelines [1]. This level of analytical performance was consistently met across the entire calibration range, validating the internal standard's effectiveness in correcting for analytical variability [1].
| Evidence Dimension | Assay Precision (Repeatability) and Accuracy (Bias) |
|---|---|
| Target Compound Data | Precision (%CV) and Accuracy (%Bias) within ≤15% for QC samples; ≤20% at LLOQ |
| Comparator Or Baseline | USFDA Bioanalytical Method Validation Guidance acceptance criteria for precision and accuracy |
| Quantified Difference | Method performance met regulatory acceptance limits |
| Conditions | LC-MS/MS analysis of docetaxel in biological matrix (rat plasma) using Docetaxel-d9 as internal standard |
Why This Matters
This demonstrates that methods using Docetaxel-d9 can reliably meet stringent regulatory requirements, which is essential for data acceptability in drug development and clinical trial submissions.
- [1] Narahari, S. P., Devarakonda, S., & Muthadi, R. K. (2024). Bio Analytical Method for Simultaneous Estimation of Capecitabine and Docetaxel and Its Application to Pharmacokinetic Studies Using LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 16(7), 34-40. View Source
